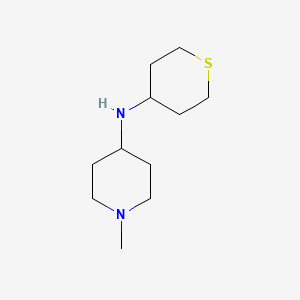![molecular formula C12H14N2O5S B7541747 4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)
4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid, commonly known as CPB, is a sulfonamide-containing compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of benzoic acid and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The purpose of
Mecanismo De Acción
CPB exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. CPB also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation. CPB's anti-cancer effects are mediated through the induction of apoptosis, a process by which cancer cells are programmed to die. CPB's antibacterial effects are mediated through the inhibition of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
CPB has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. CPB has been shown to possess antibacterial properties against a variety of bacterial species, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with excellent purity. CPB is also stable under a variety of conditions, making it suitable for use in a range of assays. However, CPB's low solubility in water can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on CPB. One area of interest is the development of CPB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CPB's potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Finally, the role of CPB in modulating the immune system and its potential as an immunomodulatory agent warrant further investigation.
Métodos De Síntesis
The synthesis of CPB involves the reaction of 4-aminobenzoic acid with cyclopropylamine and ethyl chloroformate. The resulting intermediate is then reacted with sodium sulfite to produce CPB. This method has been optimized to produce high yields of CPB with excellent purity.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation. CPB has also been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, CPB has been shown to possess antibacterial properties by inhibiting the growth of certain bacteria.
Propiedades
IUPAC Name |
4-[[2-(cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-11(14-9-3-4-9)7-13-20(18,19)10-5-1-8(2-6-10)12(16)17/h1-2,5-6,9,13H,3-4,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNNOXRSUIBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)


![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)




